1-(4-methylphenyl)-5-(methylsulfonyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine
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Overview
Description
5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Cyclization to form the pyrazolo[3,4-b]pyridine core: This step often involves the use of a cyclization agent such as phosphorus oxychloride (POCl3).
Introduction of the methanesulfonyl group: This can be done using methanesulfonyl chloride in the presence of a base like triethylamine.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Methanesulfonyl-substituted compounds: These compounds have similar functional groups and may undergo similar chemical reactions.
Uniqueness
5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-methylsulfonyl-6-phenylpyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C20H18N4O2S/c1-13-8-10-15(11-9-13)24-20-16(12-22-24)17(21)19(27(2,25)26)18(23-20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,21,23) |
InChI Key |
ZQTZKIQAPUQNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=C(C(=C3C=N2)N)S(=O)(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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